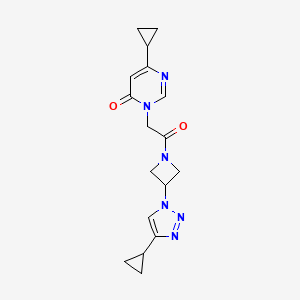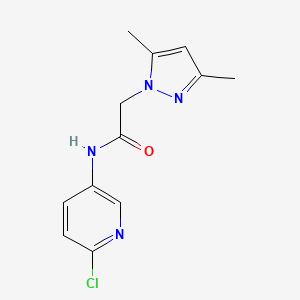
N-(6-chloropyridin-3-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloropyridin-3-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as CPYPA, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Chloroacetamide Derivatives in Algal Fatty Acid Synthesis
Chloroacetamide derivatives, including compounds structurally related to N-(6-chloropyridin-3-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, have been studied for their effects on fatty acid synthesis in green algae. For example, chloroacetamides like alachlor and metazachlor are noted for their use as selective herbicides affecting annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel coordination complexes, displaying significant antioxidant activity. These studies highlight the potential of such compounds in the development of new antioxidant agents (Chkirate et al., 2019).
Synthesis of Novel Heterocycles
Further investigations involve the synthesis of novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These studies contribute to the development of new heterocyclic compounds with potential applications in medicinal chemistry and drug development (Rahmouni et al., 2014).
Antimicrobial and Antitumor Activities
There is also a focus on synthesizing certain new N-substituted-2-amino-1,3,4-thiadiazoles, demonstrating promising antimicrobial and antitumor activities. This research underscores the therapeutic potential of acetamide derivatives in treating various diseases (Hamama et al., 2013).
FLAP Inhibitors for Pharmacokinetics
Another area of research involves the synthesis of novel five-lipoxygenase activity protein (FLAP) inhibitors, showcasing excellent pharmacokinetic properties. These inhibitors are crucial for developing new therapeutic agents targeting inflammatory and other related disorders (Latli et al., 2015).
Propriétés
IUPAC Name |
N-(6-chloropyridin-3-yl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-8-5-9(2)17(16-8)7-12(18)15-10-3-4-11(13)14-6-10/h3-6H,7H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQPFDLWTZFBFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CN=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyridin-3-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile](/img/structure/B2419697.png)


![Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2419704.png)
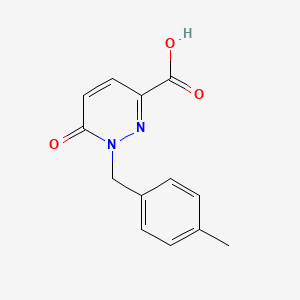



![3-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2419711.png)
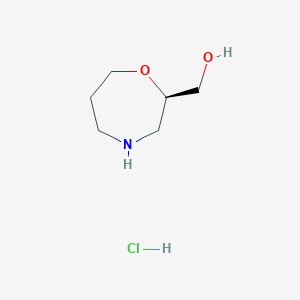
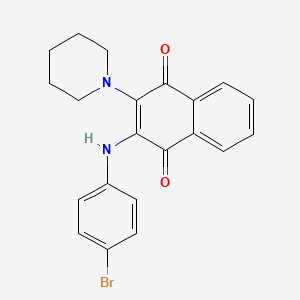
![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2419715.png)
![ethyl 3-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]propanoate](/img/structure/B2419717.png)
